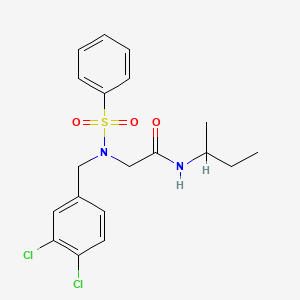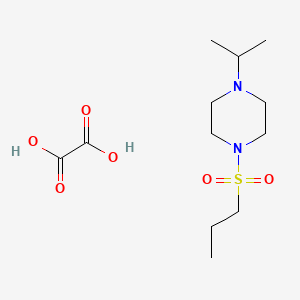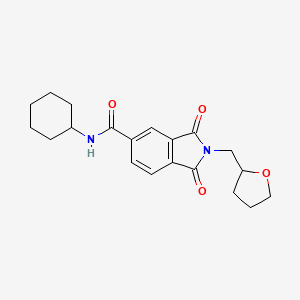
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide, also known as L-690,330, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. This compound has been widely studied due to its potential therapeutic applications in the treatment of various cardiovascular and metabolic disorders.
Mecanismo De Acción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide exerts its pharmacological effects by selectively blocking the angiotensin II type 1 receptor (AT1 receptor), which is a key regulator of blood pressure, fluid balance, and cardiovascular homeostasis. By inhibiting the activation of the AT1 receptor, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide can reduce the vasoconstrictor and pro-inflammatory effects of angiotensin II, leading to improved cardiovascular and metabolic function.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide has been shown to have several biochemical and physiological effects, including a reduction in blood pressure, improvement in cardiac function, and enhancement of glucose metabolism. In animal models of hypertension and heart failure, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide has been shown to reduce blood pressure, improve cardiac output, and decrease cardiac hypertrophy and fibrosis. In diabetic models, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide has been shown to improve glucose tolerance and insulin sensitivity, and reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide has several advantages for use in lab experiments, including its high potency and selectivity for the AT1 receptor, which allows for precise and reliable pharmacological manipulation. However, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide also has some limitations, including its relatively low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide, including the development of novel analogs with improved pharmacological properties, the investigation of its effects on other physiological systems, such as the immune system and the central nervous system, and the exploration of its potential applications in other disease states, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the beneficial effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide on cardiovascular and metabolic function, and to identify potential biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide has been extensively studied for its potential therapeutic applications in the treatment of various cardiovascular and metabolic disorders, including hypertension, heart failure, and diabetes. In vitro and in vivo studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide is a potent and selective angiotensin II receptor antagonist, which can effectively block the effects of angiotensin II on blood pressure, cardiac function, and glucose metabolism.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-1-ylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-15-21(26-23(28)18-12-6-7-13-19(18)24(26)29)22(27)25-20-14-8-10-16-9-4-5-11-17(16)20/h4-14,21H,2-3,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSQTGMPFWNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(naphthalen-1-yl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide](/img/structure/B3940531.png)
![2-[5-(3-chloro-5-fluoro-4-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B3940534.png)

![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B3940537.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine](/img/structure/B3940555.png)
![2-(1-phenylethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3940563.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3940579.png)
![3,8-dimethyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3940581.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940586.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B3940587.png)
![1-{3-[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B3940594.png)
![N-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B3940604.png)
